molecular formula C17H19IN2O3 B5058043 1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide

1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide

Cat. No. B5058043
M. Wt: 426.25 g/mol
InChI Key: FBUGEIAJRIDMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide, commonly known as MAPIC, is a quaternary ammonium salt that has been used as a biochemical tool for the study of acetylcholine release from nerve terminals. This compound has been found to have a variety of applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

MAPIC works by selectively blocking the VAChT, which is responsible for the packaging of acetylcholine into synaptic vesicles. This prevents the release of acetylcholine from nerve terminals, allowing researchers to study the role of this neurotransmitter in various physiological processes. MAPIC does not affect other neurotransmitters or ion channels, making it a highly selective tool for the study of cholinergic neurotransmission.
Biochemical and Physiological Effects:
MAPIC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine release from nerve terminals. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, in certain experimental conditions. Additionally, MAPIC has been shown to have an effect on the activity of various enzymes, including acetylcholinesterase and choline acetyltransferase.

Advantages and Limitations for Lab Experiments

One of the major advantages of MAPIC is its selectivity for the VAChT, which allows researchers to study cholinergic neurotransmission in a highly specific manner. Additionally, MAPIC is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one of the major limitations of MAPIC is its potential toxicity, which can limit its use in certain experimental conditions. Additionally, the effects of MAPIC on other neurotransmitters and enzymes can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving MAPIC. One area of interest is the role of acetylcholine in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the release of acetylcholine from nerve terminals using MAPIC, researchers may be able to gain a better understanding of the underlying mechanisms of these disorders and develop new treatments. Additionally, there is potential for the development of new drugs based on the structure of MAPIC that could be used to selectively target other neurotransmitter transporters and ion channels.

Synthesis Methods

MAPIC can be synthesized through a series of chemical reactions starting with the compound 3-pyridinecarboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reacted with phenylacetic anhydride to form the ester, which is subsequently reacted with triethylamine to form the quaternary ammonium salt.

Scientific Research Applications

MAPIC has been used extensively in scientific research as a biochemical tool to study the release of acetylcholine from nerve terminals. This compound is particularly useful in the study of cholinergic neurotransmission because it is selective for the vesicular acetylcholine transporter (VAChT), which is responsible for the packaging of acetylcholine into synaptic vesicles. By selectively blocking VAChT, MAPIC can be used to study the release of acetylcholine from nerve terminals and the role of this neurotransmitter in various physiological processes.

properties

IUPAC Name

2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3.HI/c1-19-10-5-8-15(13-19)17(21)18-9-11-22-16(20)12-14-6-3-2-4-7-14;/h2-8,10,13H,9,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUGEIAJRIDMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide

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